molecular formula C27H22N2O3S B11323000 N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11323000
M. Wt: 454.5 g/mol
InChI Key: BVVLQAVOXNYWOP-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that features a thiazole ring, a benzyl group, and an isochromene moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Construction of the Isochromene Moiety: This may involve cyclization reactions of ortho-substituted aromatic compounds.

    Amide Bond Formation: Coupling reactions using carboxylic acids and amines, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the isochromene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as inhibitors of specific enzymes.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its efficacy in treating various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of thiazole, benzyl, and isochromene moieties in a single molecule.

    Biological Activity: Potential unique biological activities due to its specific structure.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C27H22N2O3S/c1-17-7-9-19(10-8-17)24-15-21-14-20(11-12-23(21)26(31)32-24)25(30)29-27-28-16-22(33-27)13-18-5-3-2-4-6-18/h2-12,14,16,24H,13,15H2,1H3,(H,28,29,30)

InChI Key

BVVLQAVOXNYWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5)C(=O)O2

Origin of Product

United States

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